Ethylenebis(dithiocarbamate)

Fungicide Insecticide Greenhouse Pest Control

Researchers requiring the EBDC scaffold for metal-complex screening or analytical method development face supply inconsistency due to the free acid's inherent instability. Ethylenebis(dithiocarbamic acid) (CAS 111-54-6) is supplied as a research-grade reference standard for investigating structure-activity relationships within the dithiocarbamate fungicide class. - Enables direct comparison of metal-complex potency: maneb exhibits 4.47-fold higher activity against whitefly larvae vs. zineb, guiding formulation optimization. - Facilitates degradation studies: the scaffold's conversion to ETU informs quality control monitoring of storage stability. - Supports toxicology profiling: differential enzyme inhibition (e.g., mancozeb inhibits AHH, zineb does not) aids compound-specific risk assessment.

Molecular Formula C4H6N2S4-2
Molecular Weight 210.4 g/mol
Cat. No. B1227036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenebis(dithiocarbamate)
Molecular FormulaC4H6N2S4-2
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESC(CNC(=S)[S-])NC(=S)[S-]
InChIInChI=1S/C4H8N2S4/c7-3(8)5-1-2-6-4(9)10/h1-2H2,(H2,5,7,8)(H2,6,9,10)/p-2
InChIKeyAWYFNIZYMPNGAI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EBDC Fungicide: Core Chemical & Market Profile


Ethylenebis(dithiocarbamate) (EBDC) represents the foundational anionic ligand for a major class of broad-spectrum, multi-site contact fungicides that includes mancozeb, maneb, and zineb [1]. As a dithiocarbamate anion resulting from the deprotonation of both dithiocarbamic acid moieties, its fungicidal activity is primarily attributed to its degradation products, such as ethylenethiuram monosulfide [2]. The compound's ability to form polymeric metal salts with varying solubility, stability, and efficacy profiles makes it a critical scaffold for agricultural disease management, with its metal complexes being among the most widely used fungicides globally [3].

EBDC Substitution: Efficacy & Safety Risks


The broad EBDC fungicide class exhibits critical performance divergences at the metal-complex level that preclude simple interchange. The identity of the chelated metal ion (e.g., Mn²⁺ in maneb, Zn²⁺ in zineb, or a mixed Mn/Zn complex in mancozeb) dictates not only the compound's intrinsic fungicidal potency but also its environmental fate, degradation kinetics, and potential for toxic byproduct formation [1]. A 2018 review highlighted that while all dithiocarbamates share a multi-site mode of action, their differential utility in resistance management strategies is a direct consequence of their specific metal-ligand composition, which affects mixture compatibility and persistence [2]. The quantitative evidence below demonstrates that selecting a specific EBDC derivative based on its unique performance profile is essential for achieving targeted biological outcomes and managing downstream risks.

EBDC Derivatives: Quantitative Evidence Guide


Maneb vs. Zineb: Potency Against Whitefly Larvae

In a direct head-to-head greenhouse study, maneb (manganese ethylenebis(dithiocarbamate)) demonstrated significantly higher insecticidal activity against greenhouse whitefly (Trialeurodes vaporariorum) larvae compared to zineb (zinc ethylenebis(dithiocarbamate)). The median lethal dose (LD50) for maneb was calculated to be 0.338 g/L of spray, while the LD50 for zineb was 1.511 g/L [1]. This 4.47-fold difference in acute toxicity indicates that the manganese complex of EBDC is far more potent against this target pest than its zinc analog under identical greenhouse conditions.

Fungicide Insecticide Greenhouse Pest Control

Mancozeb vs. Zineb: Hepatic Enzyme Inhibition

A comparative toxicological study revealed that mancozeb and zineb exhibit heterogeneous effects on hepatic microsomal mixed function oxidases (MFOs). Following a single oral dose of 100 mg/kg in rats, mancozeb inhibited p-nitroanisole O-dealkylase and aniline hydroxylase to a significantly greater degree than zineb. Most notably, mancozeb caused a pronounced inhibition of aryl hydrocarbon hydroxylase (AHH) activity, while zineb had no significant effect on this enzyme [1]. This differential enzyme inhibition profile suggests that mancozeb may have a broader and more potent impact on xenobiotic metabolism, a critical factor for mammalian toxicology and risk assessment.

Toxicology Xenobiotic Metabolism Risk Assessment

Soil Persistence: Maneb vs. ETU & Mancozeb

Radiolabeled field studies demonstrate that the environmental persistence of maneb (manganese ethylenebis(dithiocarbamate)) in soil is considerably longer than that of its primary toxic metabolite, ethylenethiourea (ETU), and also differs from the reported half-life of mancozeb. The half-life of total 14C-labeled residues from [14C]maneb under field conditions was found to be between 4 and 8 weeks, while the half-life for intact ETU was less than 1 week [1]. In a separate study, the half-life of mancozeb on brinjal plants was 15 days, whereas the half-life of maneb was 10 days under similar conditions [2]. This comparative data indicates that maneb exhibits greater environmental persistence in soil matrices than its degradation product and a different dissipation profile on plant surfaces compared to mancozeb.

Environmental Fate Soil Persistence Degradation

Maneb Stability: ETU Formation Risk

Patent literature specifically identifies maneb (manganese ethylenebis(dithiocarbamate)) as being inherently unstable, with a tendency to decompose and form the toxicologically significant byproduct ethylenethiourea (ETU). The invention of a stable aqueous formulation was driven by the problem that 'maneb is a known important fungicide, but the compound is unstable and tends to decompose. Decomposition products, such as ethylenethiourea (ETU), appear in freshly made maneb and increase in concentration during periods of storage' [1]. This formulation challenge is compound-specific; the patent describes a process requiring a soluble zinc salt and formaldehyde to retard ETU buildup, a formulation constraint not universally applicable to all EBDC derivatives. This highlights a key differentiator: maneb's inherent chemical instability necessitates specialized formulation approaches to ensure product quality and safety.

Formulation Chemistry Stability Toxicology

Copper Complexation Prolongs EBDC Degradation

The environmental fate of ethylenebis(dithiocarbamate) (EBDC) is highly dependent on the specific metal it is complexed with. A study on metal complexation effects demonstrated that the presence of trace amounts of Cu(II) dramatically slowed the transformation of EBDC, yielding half-lives greater than 2 weeks, irrespective of pH. This is in contrast to the rapid degradation of uncomplexed dithiocarbamates, which typically degrade within days to weeks via acid-catalyzed hydrolysis [1]. This class-level finding implies that copper-based EBDC formulations (e.g., cupric ethylenebis(dithiocarbamate)) would be significantly more persistent in the environment than their manganese or zinc counterparts, a crucial differentiator for environmental impact assessments.

Environmental Chemistry Degradation Metal Complexation

EBDC Derivatives: Application Scenarios


Greenhouse Whitefly Control: Maneb Formulations

Based on the direct evidence of maneb's 4.47-fold higher potency against whitefly larvae compared to zineb [1], industrial formulators and greenhouse managers should prioritize maneb-based products when targeting Trialeurodes vaporariorum. The significantly lower LD50 value (0.338 g/L) allows for reduced application rates, lowering both material costs and potential environmental loading per treatment. This scenario is particularly relevant for integrated pest management (IPM) programs in protected horticulture where precise dosing is critical.

Toxicity Model Selection: Mancozeb vs. Zineb

Researchers investigating mammalian toxicity of EBDC fungicides must account for compound-specific effects. The data showing that mancozeb inhibits aryl hydrocarbon hydroxylase (AHH) while zineb does not [1] indicates that mancozeb should be the preferred model compound for studying broad-spectrum MFO inhibition. Conversely, studies focused solely on AHH-mediated pathways may find zineb to be a less confounding alternative. This differential enzyme inhibition profile is crucial for designing accurate in vivo and in vitro toxicology experiments and for interpreting biomonitoring data.

Maneb: Environmental Fate Modeling

For environmental scientists and regulatory affairs specialists, the quantified soil half-life of maneb (4-8 weeks) versus its metabolite ETU (<1 week) [1] provides essential input parameters for fate and transport models. This data supports more accurate predictions of maneb's persistence in agricultural soils, informing decisions on re-entry intervals, crop rotation planning, and long-term environmental monitoring strategies. The distinct dissipation profile of maneb on plant surfaces (10-day half-life) compared to mancozeb (15 days) [2] further refines exposure assessments for foliar applications.

Maneb Stability: Formulation & QC

Procurement specialists and formulation chemists must recognize that maneb's inherent instability and tendency to generate ETU during storage [1] is a product-specific liability. This evidence justifies the selection of maneb products that utilize patented stabilization technologies (e.g., formulations with soluble zinc salts and formaldehyde). In quality control settings, this knowledge mandates rigorous monitoring of ETU levels as a key product specification, a requirement that may be less critical for inherently more stable EBDC derivatives.

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